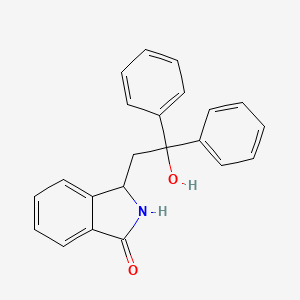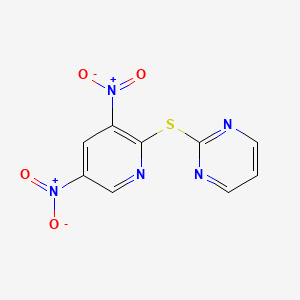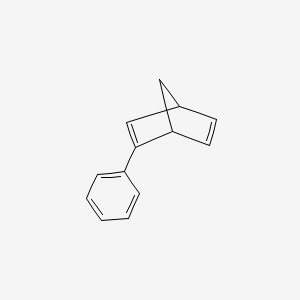
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a diphenylethyl moiety, which is further connected to an isoindolone core. The compound’s distinct structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common method includes the use of a Grignard reaction, where a Grignard reagent is reacted with an appropriate precursor to introduce the diphenylethyl moiety. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The diphenylethyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)-8-hydroxyquinoline
- 3-(2-Hydroxy-2,2-diphenylethyl)benzonitrile
- 3-(2-Hydroxy-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its isoindolone core, which imparts unique chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit distinct biological activities that are not observed in its analogs.
属性
| 77533-45-0 | |
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C22H19NO2/c24-21-19-14-8-7-13-18(19)20(23-21)15-22(25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20,25H,15H2,(H,23,24) |
InChI 键 |
AKQSNBIVVQJKCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC2C3=CC=CC=C3C(=O)N2)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/no-structure.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)



